![molecular formula C20H21N3O4S B2648918 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895468-09-4](/img/structure/B2648918.png)
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
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Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, commonly known as DMTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMTT is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Antitumor Activity
The synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, have demonstrated broad-spectrum antitumor activity. These compounds, through molecular docking studies, have shown to inhibit growth in various cancer cell lines, including CNS, renal, breast cancer, and leukemia cell lines, through inhibition of critical kinases such as EGFR-TK and B-RAF kinase (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anti-Proliferative Activities
N-Mannich bases of 1,3,4-oxadiazole have been synthesized and evaluated for their in vitro inhibitory activity against pathogenic bacteria and fungi. Additionally, these compounds exhibited anti-proliferative activity against several human cancer cell lines, highlighting their potential in antimicrobial and cancer research (L. H. Al-Wahaibi et al., 2021).
Design and Synthesis for Anticancer Evaluation
Research on 1,3,4-oxadiazole derivatives bearing different substituents has shown significant activity against breast cancer cell lines, indicating the potential of these compounds as anticancer agents. This research emphasizes the importance of the 1,3,4-oxadiazole scaffold in the design of new therapeutic agents (N. Polkam et al., 2021).
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-4-7-15(8-5-13)28-11-10-18(24)21-20-23-22-19(27-20)16-9-6-14(25-2)12-17(16)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJABTQKTUVEMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide |
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